(3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

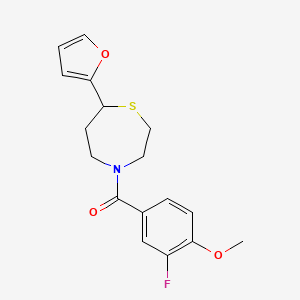

The compound "(3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone" features a 1,4-thiazepane core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural elements include:

- A 3-fluoro-4-methoxyphenyl group, providing electronic modulation via fluorine (electron-withdrawing) and methoxy (electron-donating) substituents.

- A furan-2-yl substituent on the thiazepane ring, which may influence solubility and metabolic pathways due to its oxygen heteroatom and aromaticity.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-21-14-5-4-12(11-13(14)18)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROUXQSKFNCLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H17FN4O2

Molecular Weight : 340.4 g/mol

Key Functional Groups :

- Fluorophenyl group

- Methoxy group

- Thiazepan ring

- Furan moiety

The unique combination of these functional groups suggests a diverse range of biological interactions, potentially influencing various therapeutic areas.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that compounds with thiazepan structures exhibit significant antimicrobial properties. The presence of the furan and fluorine substituents may enhance the efficacy against specific bacterial strains. In vitro studies have shown that this compound displays activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anticancer Potential

Several studies have explored the anticancer potential of thiazepan derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promising results as an inhibitor of certain kinases associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine and methoxy groups have been shown to significantly affect potency and selectivity. For example, altering the position of the fluorine atom can enhance binding affinity to target proteins .

Case Studies

- Case Study 1: Antimicrobial Efficacy

- Case Study 2: Anticancer Activity

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

- 1,4-Thiazepane vs. 1,4-Benzothiazine (): The compound from , (4-ethylphenyl)[7-fluoro-1,1-dioxido-4-(3-methylphenyl)-4H-1,4-benzothiazin-2-yl]methanone, contains a fused benzene-thiazine ring system with a sulfone group. The sulfone increases polarity and may enhance water solubility compared to the thiazepane core.

- 1,4-Thiazepane vs. 1,3,4-Thiadiazole (): Thiadiazole-based methanones (e.g., from Bhole et al., 2010) exhibit antitumor activity attributed to the rigid, planar 5-membered thiadiazole ring. In contrast, the thiazepane’s larger ring may favor interactions with allosteric protein sites, though this requires experimental validation .

Aromatic Substituent Effects

- 3-Fluoro-4-methoxyphenyl vs. 2,4-Difluorophenyl (): Triazole derivatives with 2,4-difluorophenyl groups () show enhanced metabolic stability due to fluorine’s electronegativity.

- 4-Ethylphenyl vs. 3-Methylphenyl (): Ethyl and methyl substituents on aromatic rings () increase lipophilicity, which may enhance membrane permeability.

Physicochemical and Pharmacokinetic Properties

- Furan-2-yl vs. Thieno-Pyrimidine (): Furan’s oxygen atom may lead to faster oxidative metabolism compared to sulfur-containing thieno-pyrimidines (). However, furan’s lower aromaticity could reduce π-π stacking interactions in biological targets .

Fluorine and Methoxy Synergy: The 3-fluoro-4-methoxyphenyl group in the target compound mirrors trends in agrochemicals (), where fluorine enhances stability and methoxy modulates electronic effects. This combination is less common in pharmaceuticals but could offer unique ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.